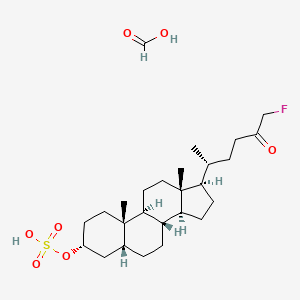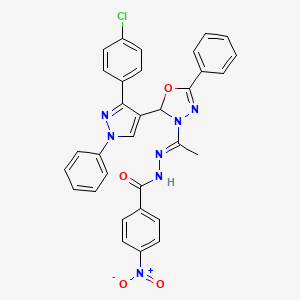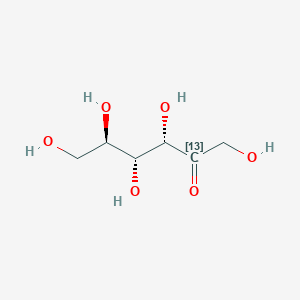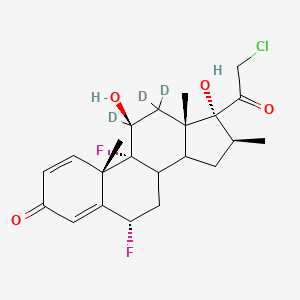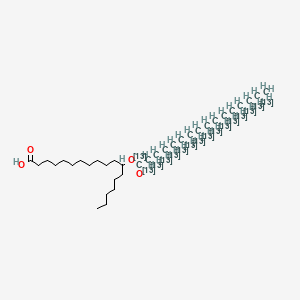
12-Pahsa-13C16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Pahsa-13C16 is a compound that is labeled with carbon-13, a stable isotope of carbon. It is a derivative of 12-Pahsa, which stands for 12-palmitic acid hydroxy stearic acid. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Pahsa-13C16 involves the incorporation of carbon-13 into the 12-Pahsa molecule. This is typically achieved through isotopic labeling techniques, where stable heavy isotopes of elements like carbon are incorporated into the molecule during the synthesis process . The specific reaction conditions and synthetic routes can vary, but they generally involve the use of specialized reagents and catalysts to facilitate the incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the efficient and accurate incorporation of carbon-13 into the 12-Pahsa molecule. This often requires stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Pahsa-13C16 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents and catalysts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Applications De Recherche Scientifique
12-Pahsa-13C16 has a wide range of applications in scientific research. In chemistry, it is used as a tracer for quantitation during the drug development process . In biology, it is used to study metabolic pathways and the effects of isotopic labeling on biological systems . In medicine, it has potential therapeutic applications due to its anti-diabetic and anti-inflammatory properties . Additionally, it is used in industrial research to develop new materials and processes .
Mécanisme D'action
The mechanism of action of 12-Pahsa-13C16 involves its interaction with specific molecular targets and pathways in the body. It has been shown to activate G protein-coupled receptor 40 (GPR40), which mediates its effects on insulin secretion and sensitivity . This activation leads to improved glucose homeostasis and reduced inflammation, making it a promising compound for the treatment of metabolic disorders .
Comparaison Avec Des Composés Similaires
12-Pahsa-13C16 is unique compared to other similar compounds due to its isotopic labeling with carbon-13. This labeling allows for more precise and accurate studies of its effects and mechanisms of action . Similar compounds include other isotopically labeled fatty acids, such as palmitic acid-13C16 and oleic acid-13C16 . These compounds share some similar properties and applications but differ in their specific structures and effects .
Propriétés
Formule moléculaire |
C34H66O4 |
|---|---|
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
12-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1+1,3+1,5+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,20+1,23+1,27+1,31+1,34+1 |
Clé InChI |
XXHBLSWAKHZVLN-MSFQUOAZSA-N |
SMILES isomérique |
CCCCCCC(CCCCCCCCCCC(=O)O)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


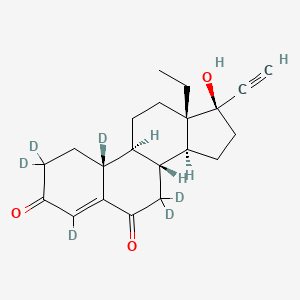
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
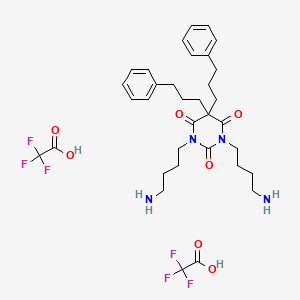
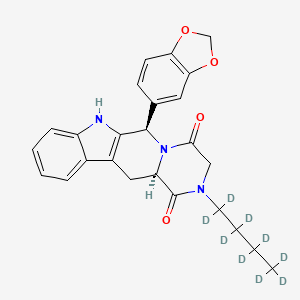

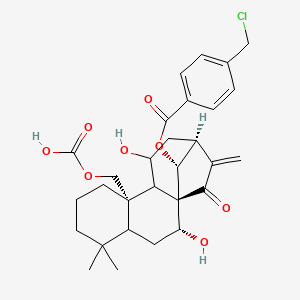
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
